molecular formula C9H16O2S B14309714 S-tert-butyl (Z)-3-hydroxypent-2-enethioate

S-tert-butyl (Z)-3-hydroxypent-2-enethioate

Cat. No.: B14309714
M. Wt: 188.29 g/mol
InChI Key: SBDDUMOQRIGAGI-SREVYHEPSA-N
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Description

S-tert-butyl (Z)-3-hydroxypent-2-enethioate: is an organosulfur compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-tert-butyl (Z)-3-hydroxypent-2-enethioate typically involves the reaction of thiols with appropriate alkenes under controlled conditions. One common method involves the use of thiophenol derivatives reacting with aliphatic amines to form sulfenamides, which can then be further processed to obtain the desired thioester . The reaction conditions often include the use of catalysts and specific solvents to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: S-tert-butyl (Z)-3-hydroxypent-2-enethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

S-tert-butyl (Z)-3-hydroxypent-2-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-tert-butyl (Z)-3-hydroxypent-2-enethioate involves its reactive functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby modulating enzyme activity .

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

S-tert-butyl (Z)-3-hydroxypent-2-enethioate

InChI

InChI=1S/C9H16O2S/c1-5-7(10)6-8(11)12-9(2,3)4/h6,10H,5H2,1-4H3/b7-6-

InChI Key

SBDDUMOQRIGAGI-SREVYHEPSA-N

Isomeric SMILES

CC/C(=C/C(=O)SC(C)(C)C)/O

Canonical SMILES

CCC(=CC(=O)SC(C)(C)C)O

Origin of Product

United States

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